molecular formula C7H11FO2 B8012528 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid

3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B8012528
M. Wt: 146.16 g/mol
InChI Key: WVRNLGWRMIKMGW-UHFFFAOYSA-N
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Description

3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H11FO2 It is characterized by a cyclobutane ring substituted with a fluoro group and two methyl groups, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through involving appropriate precursors.

    Introduction of Fluoro and Methyl Groups: Fluorination and methylation reactions are carried out to introduce the fluoro and methyl groups at the desired positions on the cyclobutane ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, utilizing efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoro group can influence the compound’s reactivity and binding affinity to enzymes or receptors, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1,3-dimethylcyclobutane-1-carboxylic acid: Similar structure but with a chloro group instead of a fluoro group.

    3-Bromo-1,3-dimethylcyclobutane-1-carboxylic acid: Contains a bromo group instead of a fluoro group.

    3-Methyl-1,3-dimethylcyclobutane-1-carboxylic acid: Lacks the halogen substitution.

Uniqueness

3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and non-halogenated analogs.

Properties

IUPAC Name

3-fluoro-1,3-dimethylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c1-6(5(9)10)3-7(2,8)4-6/h3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRNLGWRMIKMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of Intermediate 307A (85 mg, 0.360 mmol) in ethanol (2 mL) was added NaOH (0.144 mL, 0.719 mmol, 5M aq. solution) and the reaction mixture was stirred at RT for 12 h. The volatiles were removed under reduced pressure, and the residue was diluted with water (15 mL) and extracted with diethyl ether (1×25 mL). The aqueous layer was then acidified with a 1.5N aq. solution of HCl and extracted with EtOAc (2×25 mL). The combined organic layer was dried over Na2SO4, filtered and the filtrate concentrated to afford Intermediate 307B as a pale yellow liquid (30 mg, 43%). 1H NMR (300 MHz, DMSO-d6) δ ppm 12.29 (br. s., 1H), 2.60-2.53 (m, 1H), 2.37-2.22 (m, 3H), 1.44 (d, J=18 Hz, 3H), 1.36 (s, 3H).
Name
Intermediate 307A
Quantity
85 mg
Type
reactant
Reaction Step One
Name
Quantity
0.144 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
43%

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